
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide, also known as PTB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential pharmacological properties. PTB is a synthetic compound that was first synthesized in 2009 by researchers at the University of California, San Diego. Since then, PTB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is not fully understood. However, it is believed that N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to inhibit the activity of the protein HSP90, which is involved in the folding and stabilization of many oncogenic proteins.
Biochemical and Physiological Effects:
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
实验室实验的优点和局限性
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity. This makes it a viable candidate for in vitro and in vivo studies. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
However, there are also limitations to using N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in lab experiments. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has not been tested extensively for toxicity, and its safety profile is not well established.
未来方向
There are several future directions for the study of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. One potential direction is to further investigate the mechanism of action of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. This could involve identifying the specific enzymes and proteins that N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide targets and elucidating the downstream effects of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide inhibition.
Another potential direction is to study the pharmacokinetic properties of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. This could involve testing the bioavailability, distribution, metabolism, and excretion of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in vivo. This information could be used to optimize the dosing and administration of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide for therapeutic use.
Finally, future studies could focus on testing the safety and efficacy of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in preclinical and clinical trials. This could involve testing the toxicity, pharmacokinetics, and pharmacodynamics of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide in animal models and human subjects. If N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is found to be safe and effective, it could be developed into a novel therapeutic agent for the treatment of cancer and other diseases.
合成方法
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of pyridine-3-carboxylic acid with o-tolyl chloroformate to form a key intermediate. This intermediate is then reacted with sodium sulfite and sodium hydroxide to form N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide. The synthesis of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been optimized to improve its yield and purity, making it a viable candidate for scientific research.
科学研究应用
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide is in the field of medicinal chemistry. N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
4-(2-methylphenoxy)-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-14-5-2-3-7-18(14)23-16-8-10-17(11-9-16)24(21,22)20-15-6-4-12-19-13-15/h2-13,20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQOKMWIYXOBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-4-(o-tolyloxy)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


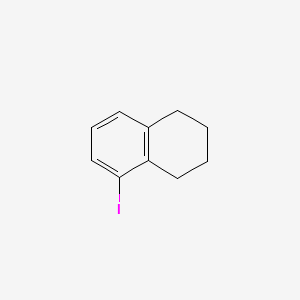
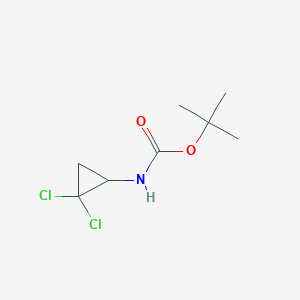
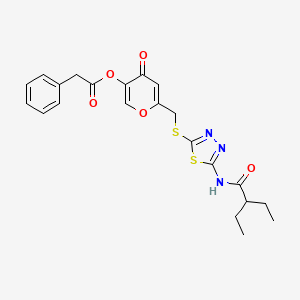
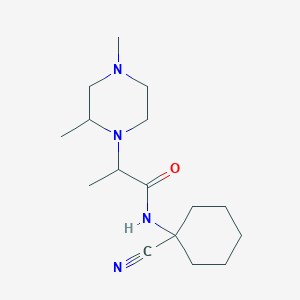

![N-(4-methoxyphenyl)-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2393123.png)

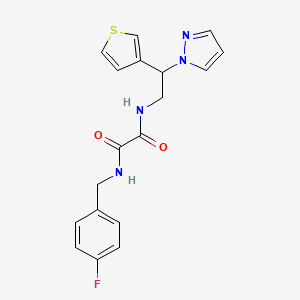
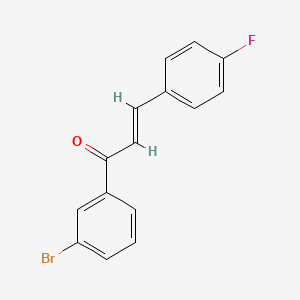
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2393129.png)
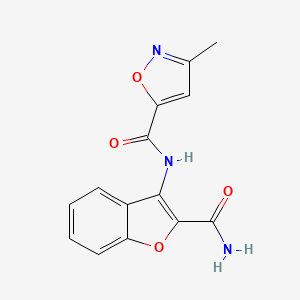
![[5-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)-3-pyrazolyl]-(4-morpholinyl)methanone](/img/structure/B2393131.png)
